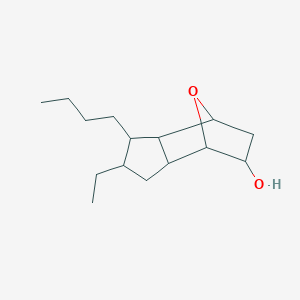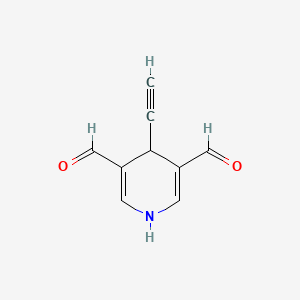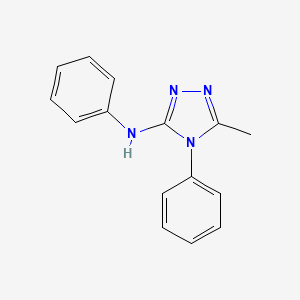
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of 4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- makes it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of 4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole amines. Substitution reactions can lead to a variety of substituted triazoles with different functional groups .
Applications De Recherche Scientifique
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- has numerous applications in scientific research, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as antifungal, antibacterial, and anticancer agents.
Agriculture: The compound is utilized in the synthesis of agrochemicals, such as herbicides and pesticides.
Materials Science: It is employed in the creation of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The triazole ring’s ability to form hydrogen bonds and interact with biological molecules is key to its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-4H-1,2,4-triazol-3-ylmethanol
- N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]
- 4-Amino-4H-1,2,4-triazole
Uniqueness
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenyl and methyl groups enhances its stability and reactivity compared to other triazole derivatives .
Propriétés
Numéro CAS |
62441-47-8 |
|---|---|
Formule moléculaire |
C15H14N4 |
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
5-methyl-N,4-diphenyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C15H14N4/c1-12-17-18-15(16-13-8-4-2-5-9-13)19(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,16,18) |
Clé InChI |
ASLGFGWTOBJKEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C2=CC=CC=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


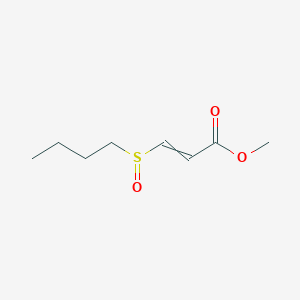

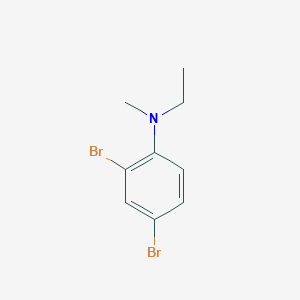
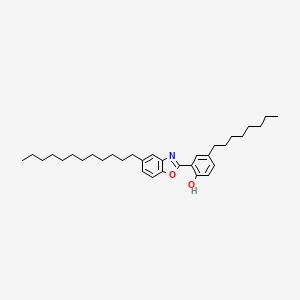
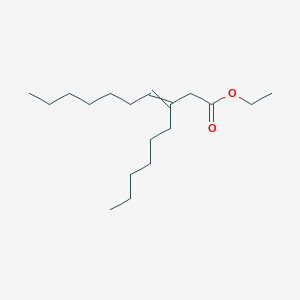

![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
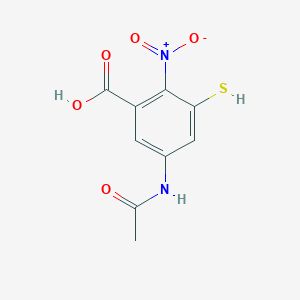

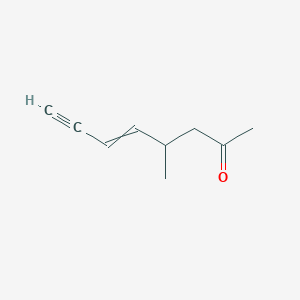
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
